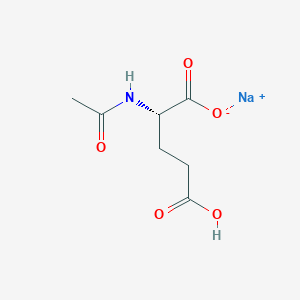

sodium (S)-2-acetamido-4-carboxybutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monosodium N-acetylglutamate is the sodium salt of N-acetylglutamate, biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes and a regulator in the process known as the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates.

Wissenschaftliche Forschungsanwendungen

Carbohydrate Chemistry

Sodium (S)-2-acetamido-4-carboxybutanoate is employed in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. Barroca and Jacquinet (2000) reported its use in synthesizing disaccharide fragments of dermatan sulfate, highlighting its role in facilitating stereocontrolled and high yielding coupling reactions in carbohydrate synthesis (Barroca & Jacquinet, 2000).

Energy Storage and Batteries

In the field of energy storage, particularly in sodium batteries, sodium (S)-2-acetamido-4-carboxybutanoate has relevance. Delmas (2018) reviewed the extensive research on sodium batteries over the last 50 years, discussing the evolution and potential applications of sodium-based energy systems (Delmas, 2018).

Molecular Crystallography

The molecule has been studied in the context of molecular crystallography. Fun, Hemamalini, and Rajakannan (2010) analyzed the crystal structure of a related compound, providing insights into molecular interactions and bonding that could be relevant for understanding the properties of sodium (S)-2-acetamido-4-carboxybutanoate (Fun, Hemamalini, & Rajakannan, 2010).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound finds application in the synthesis and characterization of various drugs and intermediates. For example, Bharathi et al. (2007) discussed its role in the synthesis of ceftizoxime sodium, a beta-lactamic antibacterial drug (Bharathi et al., 2007).

Polymer Chemistry

Watanabe et al. (2014) explored the use of sodium (S)-2-acetamido-4-carboxybutanoate in polymer chemistry, particularly in the preparation of curdlan, a polysaccharide, by catalytic oxidation. This work highlights the versatility of the compound in modifying polysaccharides for various applications (Watanabe et al., 2014).

Eigenschaften

CAS-Nummer |

20640-61-3 |

|---|---|

Produktname |

sodium (S)-2-acetamido-4-carboxybutanoate |

Molekularformel |

C7H10NNaO5 |

Molekulargewicht |

211.14 |

IUPAC-Name |

sodium (S)-2-acetamido-4-carboxybutanoate |

InChI |

InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |

InChI-Schlüssel |

OSORPTFXMHWGNO-JEDNCBNOSA-M |

SMILES |

O=C(O)CC[C@@H](C([O-])=O)NC(C)=O.[Na+] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

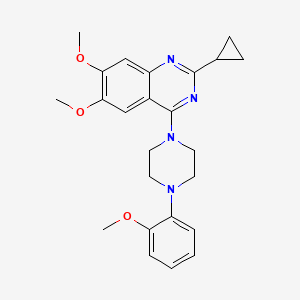

![N-((1R,3s,5S)-9-(2-((2-chlorophenyl)amino)-2-oxoethyl)-9-azabicyclo[3.3.1]nonan-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B609146.png)

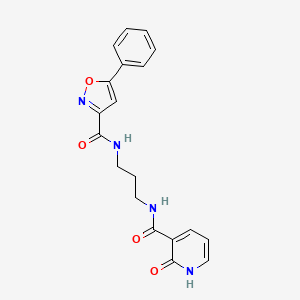

![1-[(5,5-dioxido-4H-thieno[3,2-c]thiochromen-2-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B609148.png)

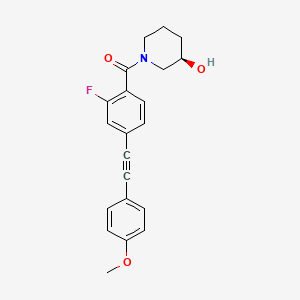

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)